4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S2/c19-14-6-9-16(10-7-14)25(22,23)20-12-15-8-11-17(24-15)18(21)13-4-2-1-3-5-13/h1-11,18,20-21H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEIAXXTXSMPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the thiophene ring and the benzenesulfonamide group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can help in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique functional groups. The compound can undergo:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify existing bonds.
- Substitution : The bromine atom can be replaced through nucleophilic substitution reactions.
Biology
The compound has been studied for its potential biological activities , particularly:
- Antimicrobial Properties : Research indicates that derivatives of benzenesulfonamides exhibit antimicrobial activity against resistant bacterial strains. For instance, a related compound demonstrated significant potency against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 0.39 μg/mL .
- Anticancer Activity : Studies have shown that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, leading to apoptosis in cancer cell lines .
Medicine
In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for further development in treating various conditions, including cancer and bacterial infections .
Industry
The compound is also relevant in industrial applications where it can be used to develop new materials with tailored properties such as conductivity and fluorescence. Its chemical reactivity allows for modifications that can enhance material performance in various applications.
Case Studies
- Antimicrobial Screening : A study screened synthesized benzenesulfonamides against resistant bacterial strains, revealing promising results for compounds similar to this compound, indicating its potential as an effective antimicrobial agent .
- Anticancer Research : In vitro studies demonstrated that derivatives of this compound could significantly induce apoptosis in breast cancer cell lines by inhibiting carbonic anhydrase IX, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-phenylbenzenesulfonamide: Lacks the thiophene ring and hydroxy group, making it less versatile in certain applications.
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Biological Activity
4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a bromine atom and a thiophene ring, suggests diverse reactivity and interaction capabilities with biological targets.
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₈H₁₆BrN₃O₃S
- Molecular Weight : 392.3 g/mol
Structural Representation
The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, including bromination and the introduction of the thiophene moiety. Reaction conditions often require strong acids or bases and are performed under controlled temperatures to optimize yield and purity .
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that it may inhibit bacterial growth through mechanisms involving folate synthesis inhibition, similar to other sulfonamides .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It is believed to act as a selective MEK kinase inhibitor, which could reverse transformed phenotypes in certain cell types, thus inhibiting proliferation in cancerous cells .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, studies involving similar sulfonamide derivatives have indicated potential interactions with human serum albumin (HSA), affecting their therapeutic efficacy. Binding studies suggest moderate to strong interaction constants, indicating favorable pharmacological behavior .
Study on Cardiovascular Effects
A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that specific derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapies .
| Compound | Dose (nM) | Perfusion Pressure Change |
|---|---|---|
| Control | 0 | Baseline |
| Compound 1 | 0.001 | Decrease observed |
| Compound 2 | 0.001 | No significant change |
| Compound 3 | 0.001 | Significant decrease |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-bromo-N-phenylbenzenesulfonamide | Lacks thiophene ring | Lower antimicrobial activity |
| N-(5-hydroxy(phenyl)methyl)benzenesulfonamide | No bromine atom | Moderate anticancer properties |
| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | Different heterocyclic structure | Notable antimicrobial effects |
Q & A
Basic: What spectroscopic techniques are essential for confirming the structure of this sulfonamide, and how should data interpretation be approached?
Answer:
To confirm the structure, employ 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . For example, 1H NMR can identify proton environments such as the thiophene-CH2 (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm), while 13C NMR resolves carbons in the sulfonamide and bromobenzene moieties. HRMS provides exact mass confirmation (e.g., molecular ion peaks matching calculated values within 3 ppm error). Cross-validate results with X-ray crystallography if single crystals are obtained .
Basic: How can researchers optimize the synthesis of this compound to improve yield?
Answer:
Optimize reaction parameters such as solvent polarity (e.g., DMF for sulfonamide coupling), temperature (room temperature to 80°C), and catalyst loading (e.g., triethylamine for deprotonation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) can enhance purity and yield. For example, yields for analogous sulfonamides improved from 40% to 60% by adjusting stoichiometry and reaction time .
Advanced: What methodologies are recommended for resolving discrepancies in NMR data during structural characterization?
Answer:
Discrepancies (e.g., unexpected splitting or shifts) may arise from conformational flexibility or impurities . Use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations and verify connectivity. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). If ambiguity persists, confirm via X-ray crystallography , as seen in studies resolving thiophene-methylenic proton environments in related sulfonamides .
Advanced: How can X-ray crystallography be applied to confirm the structure, and what challenges arise during refinement?
Answer:
Obtain single crystals via slow evaporation (e.g., in DMSO/ethanol). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXS/SHELXD for phasing and SHELXL for refinement. Challenges include disordered bromine atoms (high electron density) and twinning in thiophene-containing systems. Use the WinGX suite for data integration and ORTEP-3 for thermal ellipsoid visualization. Refinement R-factors < 5% indicate high confidence .
Advanced: What strategies can be employed to analyze the bioactivity of this compound as a potential enzyme inhibitor?
Answer:
Screen against target enzymes (e.g., Sphingosine Kinase 1) using fluorescence-based assays (e.g., ADP-Glo™) or SPR (surface plasmon resonance) for binding affinity. For example, sulfonamide analogs showed IC50 values in the µM range via dose-response curves. Validate selectivity using kinase profiling panels and corroborate with molecular docking (AutoDock Vina, GOLD scoring) to predict binding poses in active sites .
Advanced: How can molecular docking studies predict interactions between this compound and target enzymes?
Answer:
Prepare the ligand (optimize geometry with DFT at B3LYP/6-31G level*) and receptor (retrieve from PDB, e.g., 3VZB for Sphingosine Kinase 1). Perform docking usingGOLD orAutoDock Vina with flexible side chains. Analyzehydrogen bonds (e.g., sulfonamide-O with Lys97),hydrophobic interactions (bromobenzene with Phe231), andπ-π stacking (thiophene-phenyl with Trp134). Prioritize poses withCHEMPLP scores > 60 and validate via MD simulations .
Advanced: How should researchers address unexpected by-products during synthesis?
Answer:
Characterize by-products via LC-MS/MS and preparative TLC . For example, bromine displacement by nucleophiles (e.g., ethoxide) may form ether derivatives. Adjust protecting groups (e.g., Boc for amines) or use inert atmospheres to suppress oxidation. Optimize purification by switching to reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) .
Advanced: What are the best practices for validating purity in sulfonamide derivatives?
Answer:
Combine HPLC (≥95% purity, C18 column, 254 nm UV detection) with elemental analysis (C, H, N, S within ±0.4% of theoretical). For hygroscopic samples, use Karl Fischer titration to quantify water content. Cross-check melting points (DSC) against literature values. For chiral centers, employ chiral HPLC or optical rotation measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
